Isothiazol-5-amine
Description
Significance of Isothiazole (B42339) Heterocycles in Contemporary Chemical Research
Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship. researchgate.netrsc.org This arrangement of electronegative heteroatoms imparts unique chemical properties that make the isothiazole ring a valuable component in various applications. researchgate.netrsc.org The stability of the aromatic ring, combined with its capacity for diverse functionalization, has positioned isothiazole derivatives as privileged scaffolds in medicinal chemistry and materials science. medwinpublishers.comresearchgate.net
In the realm of medicinal chemistry, the isothiazole nucleus is a core component of numerous compounds with a wide spectrum of biological activities. researchgate.netthieme-connect.com Derivatives have been shown to possess antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netontosight.ai For example, isothiazole-containing compounds have been investigated as inhibitors of enzymes like proteases for potential use in treating anxiety and depression, as aldose reductase inhibitors, and as 5-hydroxytryptamine receptor antagonists. researchgate.net The isothiazole moiety is also present in drugs such as the antipsychotic agent Ziprasidone. medwinpublishers.com Furthermore, research has explored their potential in treating Alzheimer's disease and their role as inhibitors of the nuclear bile acid receptor FXR for liver diseases. medwinpublishers.comthieme-connect.com
Beyond medicine, isothiazole derivatives have found significant applications in agriculture as fungicides and plant growth regulators. thieme-connect.comacs.org Their incorporation into pesticide molecules can enhance efficacy and stability. researchgate.netthieme-connect.com In materials science, isothiazoles are used in the development of dyes, corrosion inhibitors, and as stabilizers for polymers and photomaterials. researchgate.net The coordination chemistry of isothiazoles is also a growing field, with metal complexes of isothiazole ligands showing promise as catalysts for cross-coupling reactions, a key process in organic synthesis. thieme-connect.com
Table 1: Biological Activities of Isothiazole Derivatives
| Biological Activity | Examples of Investigated Applications | References |
| Antimicrobial | Antibacterial, Antifungal | researchgate.netontosight.ai |
| Antiviral | Inhibition of viruses such as HIV-1 and HCV | researchgate.netnih.govmdpi.com |
| Anticancer | Cytotoxic effects against various cancer cell lines | researchgate.netontosight.ainih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways | medwinpublishers.comresearchgate.net |
| Neurological | Treatment of anxiety, depression, Alzheimer's disease | medwinpublishers.comresearchgate.net |
| Enzyme Inhibition | Protease inhibitors, Aldose reductase inhibitors | medwinpublishers.comresearchgate.net |
| Agricultural | Fungicides, Herbicides, Plant growth regulators | thieme-connect.comacs.org |
Historical Perspective on Isothiazol-5-amine and Related Isothiazole Derivatives
The history of isothiazole chemistry is more recent compared to other heterocycles. The parent isothiazole ring was first successfully synthesized in 1956. medwinpublishers.comresearchgate.net This initial preparation involved the oxidation of 5-amino-1,2-benzoisothiazole followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. chemicalbook.com However, the fused analogue, benzo[d]isothiazole, has a much longer history, with the discovery of saccharin, a prominent derivative, dating back to 1879. arkat-usa.org
Following the initial synthesis of the core ring, research efforts were directed towards developing more accessible and versatile synthetic routes. medwinpublishers.com Early methods often relied on the cyclization of compounds that already contained the necessary N-C-C-C-S fragment. researchgate.net A historically significant, though now less common, method involved the transformation of isoxazoles into isothiazoles using reagents like phosphorus pentasulfide. medwinpublishers.com
The synthesis of aminoisothiazoles, including the this compound scaffold, has been achieved through various strategies. One of the most important and well-studied methods for preparing 5-aminoisothiazole derivatives involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides. chemicalbook.com Another key approach is through nucleophilic substitution reactions. For instance, the reaction of 3,5-dichloroisothiazole-4-carbonitrile (B127508) with ammonia (B1221849) has been used to produce 5-amino-3-chloroisothiazole-4-carbonitrile, demonstrating the selective replacement of the chlorine atom at the 5-position. thieme-connect.de Similarly, studies have shown that the chlorine at C5 in tert-butyl 4,5-dichloroisothiazole-3-carboxylate can be selectively substituted by various amines to yield 5-amino-substituted isothiazoles. thieme-connect.com The commercial availability of compounds like 5-amino-3-methylisothiazole hydrochloride, which has been used as a starting material in further syntheses, indicates that methods for producing such amino derivatives have been well-established for some time. researchgate.net
Table 2: Foundational Synthetic Approaches to the Isothiazole Ring
| Synthetic Strategy | Description | References |
| Oxidation of Benzoisothiazole | The first synthesis of the parent ring involved oxidation and subsequent decarboxylation of a 5-amino-1,2-benzoisothiazole. | chemicalbook.com |
| Cyclization Reactions | Construction of the ring from open-chain precursors containing the required N, C, and S atoms, such as the cyclization of 3-aminopropenethiones. | thieme-connect.comresearchgate.net |
| (3+2) Heterocyclization | Interaction of a three-atom fragment with a two-atom fragment, such as the 1,3-dipolar cycloaddition of nitrile sulfides to alkynes. | medwinpublishers.comthieme-connect.com |
| (4+1) Heterocyclization | Formation of the ring from a four-atom chain and a single heteroatom donor, like the reaction of enamino thiones with hydroxylamine-O-sulfonic acid. | medwinpublishers.comthieme-connect.com |
| Ring Transformation | Conversion of other heterocyclic rings, such as isoxazoles, into the isothiazole skeleton using reagents like phosphorus pentasulfide. | medwinpublishers.comresearchgate.net |
Current Research Landscape and Future Trajectories for this compound
Current research on this compound and its derivatives is vibrant, largely driven by the quest for new therapeutic agents and advanced materials. The focus has shifted from merely synthesizing the core structure to developing highly functionalized and complex molecules with tailored properties. researchgate.netnumberanalytics.com
A significant area of contemporary research is the development of novel, efficient, and selective synthetic methodologies. researchgate.netrsc.org This includes the use of metal-catalyzed reactions, such as rhodium-catalyzed oxidative annulation, to construct the isothiazole ring. rsc.org New functionalization strategies, including direct C-H activation and cross-coupling reactions, are being explored to modify the isothiazole scaffold, allowing for the creation of diverse chemical libraries for biological screening. rsc.org For example, fluoride-mediated substitution reactions have been shown to be an efficient method for synthesizing 5-amino-substituted isothiazoles. thieme-connect.com
In medicinal chemistry, the this compound moiety serves as a crucial building block. Researchers are actively designing and synthesizing novel derivatives as potential inhibitors for various biological targets. Recent studies have investigated isothiazole derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase and as potential anticancer agents. nih.govmdpi.com Structure-activity relationship (SAR) studies are a key component of this research, aiming to optimize the biological activity and pharmacokinetic properties of these compounds. ontosight.ai
Future trajectories in this compound research are pointed towards several exciting directions.
Complex Molecule Synthesis: The application of isothiazole chemistry to the synthesis of complex natural products and new pharmaceuticals will likely continue to expand. numberanalytics.com
Materials Science: There is growing interest in exploring isothiazole-based compounds for applications in materials science, such as the development of high-performance polymers or ligands for catalytic systems. ontosight.ai
Catalysis: The use of isothiazole-metal complexes as catalysts in "green chemistry" applications, particularly in aqueous media, represents a promising avenue for future investigation. thieme-connect.com
Photochemistry: Innovative strategies, such as the photochemical permutation of isothiazole isomers, are being introduced, offering new ways to access different structural arrangements that might be challenging to synthesize through traditional methods. d-nb.info
The continued exploration of the synthesis and application of this compound and its analogues holds significant promise for the discovery of new drugs and advanced materials. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZNVLJEHYUFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601438 | |
| Record name | 1,2-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82357-92-4 | |
| Record name | 1,2-Thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isothiazol 5 Amine and Its Derivatives
Strategies for Isothiazole (B42339) Ring Formation with 5-Amino Substituents
The construction of the 5-aminoisothiazole core can be achieved through several strategic approaches, including the closure of a single molecular chain or the assembly from multiple components.
Intramolecular cyclization is a prominent strategy for forming the isothiazole ring, typically involving the creation of the S-N bond in an acyclic precursor. A key method in this category is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides or related compounds. rsc.orgorganic-chemistry.org
For instance, various α,β-unsaturated thiocarboxylic acid amides undergo cyclization in the presence of an oxidizing agent to yield a diverse range of 5-aminoisothiazole derivatives. rsc.org A specific example is the synthesis of 5-amino-4-cyano-3-(dipropylamino)isothiazole, which is achieved by heating a solution of 3-amino-2-cyano-3-(dipropylamino)propenethioamide in ethanol (B145695) with hydrogen peroxide. The hydrogen peroxide acts as an oxidant, facilitating the intramolecular ring closure to form the final isothiazole product. organic-chemistry.org Similarly, the solvent-free oxidative cyclization of 3-aminopropenethiones can be carried out using chromium trioxide supported on silica (B1680970) gel. thieme-connect.com
| Precursor | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Amino-2-cyano-3-(dipropylamino)propenethioamide | Hydrogen Peroxide, Ethanol, Reflux | Substituted 5-Aminoisothiazole | organic-chemistry.org |
| α,β-Unsaturated thiocarboxylic acid amides | Oxidants | 5-Aminoisothiazole derivatives | rsc.org |
| 3-Aminopropenethiones | Chromium trioxide on silica gel (solvent-free) | Substituted Isothiazoles | thieme-connect.com |
Heterocyclization reactions involve the construction of the isothiazole ring from two or more separate components. These methods are valuable for their ability to introduce a variety of substituents onto the final heterocyclic ring.
A classic example of a [3+2] cycloaddition involves the reaction of nitrile sulfides with alkynes. The 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) to an alkyne, such as dimethyl acetylenedicarboxylate, yields a substituted isothiazole. medwinpublishers.com
Another approach involves building the ring from fragments that supply the necessary atoms. This can be seen in the reaction of β-thiocyanato-cinnamaldehydes with ammonium (B1175870) thiocyanate, where the latter acts as a source of ammonia (B1221849) for the ring closure, leading to the formation of isothiazoles. researchgate.net A related method uses enamino thiones, which react with hydroxylamine-O-sulfonic acid to afford isothiazoles in high yields. researchgate.net
A [4+1] annulation strategy provides an operationally simple and metal-free route to 3,5-disubstituted isothiazoles. organic-chemistry.org This method involves the reaction of β-ketothioamides with ammonium acetate (B1210297), proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. organic-chemistry.org
The transformation of one heterocyclic system into another is a powerful tool in synthetic chemistry. Isothiazoles can be synthesized from other heterocycles, such as isoxazoles and various sulfur-nitrogen heterocycles.
One of the older methods involves the conversion of 3,5-disubstituted isoxazoles into the corresponding 3,5-disubstituted isothiazoles by reacting them with phosphorus pentasulfide in pyridine (B92270). medwinpublishers.comresearchgate.net This reaction effectively replaces the oxygen atom of the isoxazole (B147169) ring with a sulfur atom.
More recently, ring transformations of 1,2,3-dithiazoles have been developed. For example, acid-catalyzed ring-opening and ring-closure (RORC) reactions of 1,2,3-dithiazoles can produce isothiazole-5-carbonitriles. thieme-connect.com Similarly, thermolysis of 5,5′-bi(1,2,3-dithiazolylidenes) can afford isothiazolo[5,4-d]isothiazoles. researchgate.netmdpi.com
Another modern approach is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate to provide a wide variety of substituted isothiazoles. organic-chemistry.orgrsc.org While these methods provide routes to the isothiazole core, the introduction of a 5-amino group may require the use of appropriately substituted starting materials or subsequent functionalization steps. The transformation of 5-amino-3-methylisothiazole into a 1,2,4-thiadiazole (B1232254) derivative demonstrates that the amino group can be present during such ring transformations. tandfonline.com
Heterocyclization Reactions (e.g., [3+2] Cycloadditions)
Functionalization and Derivatization at the 5-Amino Position
Once the 5-aminoisothiazole scaffold is formed, further chemical modifications can be made, either by introducing the amino group onto a pre-existing isothiazole ring or by transforming the exocyclic amino group itself.
Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing an amino group at the C5 position of the isothiazole ring. conicet.gov.ar This position is more active in nucleophilic substitution reactions than the C3 position. thieme-connect.com The reaction typically involves a halogenated isothiazole, such as 4,5-dichloroisothiazole, which serves as the substrate.
The reaction of 4,5-dichloroisothiazole derivatives with various primary and secondary amines leads to the selective substitution of the chlorine atom at the C5 position. thieme-connect.com The reactivity of amines in this substitution generally follows the order: cyclic secondary amines > acyclic secondary amines > primary amines. thieme-connect.com The reaction conditions, including solvent, temperature, and the presence of additives like fluoride (B91410) ions, can significantly influence the yield. thieme-connect.com For example, fluoride-mediated reactions using potassium fluoride (KF) or cesium fluoride (CsF) in solvents like DMSO or NMP have been shown to facilitate the substitution of the C5-chlorine by a range of amines.
| Amine Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine (B6355638) | CsF, DMSO, 60 °C, 12 h | tert-Butyl 4-chloro-5-(piperidin-1-yl)isothiazole-3-carboxylate | 90 | |
| Pyrrolidine (B122466) | CsF, DMSO, 60 °C, 12 h | tert-Butyl 4-chloro-5-(pyrrolidin-1-yl)isothiazole-3-carboxylate | 92 | |
| Morpholine | KF, NMP, 80 °C, 12 h | tert-Butyl 4-chloro-5-morpholinoisothiazole-3-carboxylate | 75 | |
| Diethylamine | KF, NMP, 80 °C, 12 h | tert-Butyl 4-chloro-5-(diethylamino)isothiazole-3-carboxylate | 65 | |
| Aniline | KF, NMP, 80 °C, 12 h | tert-Butyl 4-chloro-5-(phenylamino)isothiazole-3-carboxylate | 40 |
The exocyclic amino group of Isothiazol-5-amine is a key site for derivatization, allowing for the synthesis of a wide array of analogs. This amino group can undergo various chemical transformations common for primary amines, such as acylation and the formation of Schiff bases. The presence of the exocyclic amino group can also activate the heterocyclic ring toward electrophilic functionalization. organic-chemistry.org
Analogous to the well-studied chemistry of 2-aminothiazoles, the amino group at the C5 position can be readily modified. For example, acylation reactions can be performed using reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding N-acetyl and N-benzoyl derivatives. Reaction with chloroacetyl chloride under basic conditions can yield the N-chloroacetyl amino derivative. These transformations provide handles for further synthetic elaboration or for modulating the biological properties of the molecule. The ability to perform these modifications without disrupting the isothiazole ring itself is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. thieme-connect.com
Table of Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Core subject compound |
| 3-Amino-2-cyano-3-(dipropylamino)propenethioamide | Precursor |
| 5-Amino-4-cyano-3-(dipropylamino)isothiazole | Product |
| Hydrogen Peroxide | Reagent |
| Chromium trioxide | Reagent |
| 3-Aminopropenethiones | Precursor |
| Dimethyl acetylenedicarboxylate | Reagent |
| β-Thiocyanato-cinnamaldehydes | Precursor |
| Ammonium thiocyanate | Reagent |
| Enamino thiones | Precursor |
| Hydroxylamine-O-sulfonic acid | Reagent |
| β-Ketothioamides | Precursor |
| Ammonium acetate | Reagent |
| Isoxazoles | Precursor |
| Phosphorus pentasulfide | Reagent |
| 1,2,3-Dithiazoles | Precursor |
| Isothiazole-5-carbonitriles | Product |
| 5,5′-bi(1,2,3-dithiazolylidenes) | Precursor |
| Isothiazolo[5,4-d]isothiazoles | Product |
| 1,2,3-Thiadiazoles | Precursor |
| 5-Amino-3-methylisothiazole | Reactant |
| 1,2,4-Thiadiazole | Product |
| 4,5-Dichloroisothiazole | Precursor |
| tert-Butyl 4,5-dichloroisothiazole-3-carboxylate | Substrate |
| Potassium Fluoride (KF) | Reagent |
| Cesium Fluoride (CsF) | Reagent |
| Piperidine | Nucleophile |
| Pyrrolidine | Nucleophile |
| Morpholine | Nucleophile |
| Diethylamine | Nucleophile |
| Aniline | Nucleophile |
| Acetic anhydride | Reagent |
| Benzoyl chloride | Reagent |
| Chloroacetyl chloride | Reagent |
Introduction of Diverse Substituents for Scaffold Expansion
A key strategy for expanding the utility of the this compound scaffold is the introduction of a wide array of substituents. This is often achieved through the functionalization of pre-existing isothiazole rings, particularly via nucleophilic substitution reactions on halogenated precursors.
Researchers have developed optimal procedures for synthesizing isothiazoles that contain a reactive chlorine atom at the 5-position, making them valuable building blocks. researchgate.net Fluoride-mediated nucleophilic substitution has proven to be an efficient method for creating 5-amino-substituted isothiazoles under mild conditions. thieme-connect.com In one study, tert-butyl 4,5-dichloroisothiazole-3-carboxylate was used as a substrate to explore chlorine substitution at the C5 position with various amines. thieme-connect.com The reactions of this substrate with secondary cyclic amines like piperidine and pyrrolidine proceeded at room temperature in solvents such as DMSO or DMF. thieme-connect.com However, for primary amines, the addition of potassium fluoride (KF) and heating to 80 °C was necessary to achieve good yields. thieme-connect.com The use of the more soluble cesium fluoride (CsF) allowed for lower reaction temperatures (60 °C) and improved yields for both primary and secondary amines. thieme-connect.com
This fluoride-mediated approach highlights a versatile pathway for introducing diverse amine functionalities, significantly expanding the library of accessible this compound derivatives. thieme-connect.com
| Amine Nucleophile | Method/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine | A: DMSO, 25 °C | 96 |
| Piperidine | A: DMSO, 25 °C | 98 |
| Propylamine | B: KF, DMSO, 80 °C | 80 |
| Propylamine | C: CsF, DMSO, 60 °C | 95 |
| Benzylamine | B: KF, DMSO, 80 °C | 75 |
| Benzylamine | C: CsF, DMSO, 60 °C | 98 |
| N-Methylbenzylamine | C: CsF, DMSO, 60 °C | 85 |
Further scaffold expansion has been achieved by synthesizing more complex structures. For instance, a series of isothiazole coumarin (B35378) derivatives were prepared through Williamson ether condensation and subsequent substitution reactions, linking the isothiazole core to a pyrimidine (B1678525) amine moiety. acs.orgacs.org Similarly, 6-Bromoisothiazolo[4,5-b]pyridin-3-amine was successfully synthesized by reacting a dibromo-isothiazolo[4,5-b]pyridine precursor with an ammonia solution in methanol, demonstrating a direct method for introducing the essential amine group onto a fused heterocyclic system. rsc.org These methods underscore the modularity of isothiazole synthesis, allowing for the creation of complex molecules with potentially novel biological activities. ontosight.ai
Asymmetric Synthesis and Stereoselective Approaches for this compound Derivatives
The generation of chiral isothiazole derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. Asymmetric and stereoselective synthetic strategies are employed to control the three-dimensional arrangement of atoms in these molecules.
While direct asymmetric synthesis of the isothiazole ring is challenging, stereoselective functionalization of existing scaffolds provides a powerful alternative. A convergent and stereoselective synthesis of chiral cyclohexylamine (B46788) derivatives has been developed, which can then be coupled to a heterocyclic core. beilstein-journals.org This approach relies on key steps such as a highly diastereoselective conversion of a ketone to an amine, allowing for precise control over the stereochemistry of the final product. beilstein-journals.org Such a strategy could be adapted for the synthesis of complex chiral amines for subsequent attachment to an isothiazole ring.
The use of chiral auxiliaries is another established method for inducing stereoselectivity. For example, the Schöllkopf 'bislactim ether' has been used for the stereoselective synthesis of (S,S)-bis(amino acids), where the auxiliary guides the alkylation steps to produce the desired stereoisomer. scispace.com This methodology is applicable to the construction of chiral side chains that can be incorporated into isothiazole derivatives.
Advanced catalytic methods also offer pathways to stereochemically defined products. A biogenetic-style synthesis was developed using electrooxidation and heterodimerization of N-substituted pyrrolidine-1-carboxamides to create alkaloid analogues. rsc.org This method achieved high diastereoselectivity under acidic conditions, and the use of a chiral phosphoric acid catalyst enabled enantioselective heterodimerization with high enantioselectivity. rsc.org Furthermore, thiazoline (B8809763) derivatives have been used as valuable ligands in asymmetric catalysis, demonstrating their utility in controlling stereochemical outcomes in reactions like Friedel–Crafts alkylations. rsc.org These advanced catalytic systems represent a frontier in the stereoselective synthesis of complex heterocyclic compounds, including derivatives of this compound.
Sustainable and Green Chemistry Methodologies in this compound Synthesis
In line with modern synthetic chemistry standards, the development of sustainable and green methodologies for isothiazole synthesis is a growing area of focus. arkat-usa.org These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. researchgate.netbepls.com
A major thrust in green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. bepls.com Water has been successfully used as a solvent for the synthesis of certain 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com Other green solvents, such as PEG-400, have been employed in the catalyst-free synthesis of 2-aminothiazoles. bepls.com The use of alternative energy sources like microwave irradiation and ultrasound is another key green strategy. researchgate.net These techniques can lead to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating. bepls.com
Solvent-free, or "neat," reaction conditions represent an ideal green synthetic method. researchgate.net The solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel is one such example in isothiazole synthesis. thieme-connect.com Metal-free synthesis is also a significant goal. researchgate.net Researchers have reported the synthesis of isothiazoles from thioacetamide (B46855) derivatives under mild, metal-free conditions and have developed a sustainable synthesis using photoredox catalysis for N–S bond formation. researchgate.net Furthermore, an efficient transition-metal-free synthesis of 1,2-benzisothiazoles from o-haloarylamidines and elemental sulfur has been documented. rsc.org
The broader concept of sustainability also includes the use of renewable feedstocks. Projects are underway to produce crucial chemical classes like amines from lignocellulose, which is abundant agricultural and forestry waste. europa.eu Such an approach could eventually provide a fully sustainable pathway to the amine component of this compound. europa.eu
| Green Methodology | Example/Technique | Advantages | Reference |
|---|---|---|---|
| Green Solvents | Using water or PEG-400 | Reduces use of hazardous organic solvents, simplifies purification. | bepls.com |
| Alternative Energy | Microwave irradiation, ultrasound | Shorter reaction times, higher yields, increased energy efficiency. | researchgate.net |
| Solvent-Free Reactions | Neat synthesis (e.g., oxidative cyclization on silica gel) | Eliminates solvent waste, simplifies workup, often catalyst-free. | researchgate.netthieme-connect.com |
| Metal-Free Catalysis | Photoredox catalysis for N-S bond formation | Avoids toxic and expensive heavy metals, offers new reaction pathways. | researchgate.net |
| Aqueous Media Catalysis | Isothiazole-metal complexes for cross-coupling | Reduces reliance on organic solvents, improves safety. | thieme-connect.com |
| Renewable Feedstocks | Producing amines from lignocellulose | Creates a sustainable value chain from waste to valuable chemicals. | europa.eu |
Chemical Reactivity and Mechanistic Studies of Isothiazol 5 Amine
Reaction Pathways Involving the Isothiazole (B42339) Ring and the 5-Amino Moiety
The reactivity of Isothiazol-5-amine is characterized by the interplay between the aromatic isothiazole heterocycle and the exocyclic amino group at the C5 position. Both moieties participate in a variety of chemical transformations, allowing for extensive functionalization.
The 5-amino group exhibits typical reactivity for an aromatic amine. It can be readily acylated, for example, serving as a protecting group or as a precursor for further synthesis. researchgate.net Alkylation of the amino group is also possible, often carried out on the sodium salts of substituted 5-aminoisothiazoles to yield N-alkylamino derivatives. researchgate.net More complex transformations involving the amino group include its reaction to form carbamates, which can then act as intermediates for the synthesis of ureas by reacting with other amines. thieme-connect.com Furthermore, the 5-amino group can participate in intramolecular cyclization reactions. For instance, reaction with 3-ethoxyprop-2-enones can lead to the formation of fused isothiazolo[5,4-b]pyridine (B1251151) systems. thieme-connect.de
The isothiazole ring itself undergoes several types of reactions. While the parent isothiazole is a stable aromatic compound, its reactivity is influenced by substituents. thieme-connect.de Electrophilic substitution reactions such as halogenation can occur. For example, bromination of isothiazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in dichloromethane. vulcanchem.com The ring is also susceptible to nucleophilic attack, particularly when activating groups are present or under specific conditions. In substituted derivatives, such as those with chlorine atoms at the C4 and C5 positions, nucleophilic substitution is a key pathway for introducing new functional groups. thieme-connect.com
A significant reaction pathway for the isothiazole ring is its cleavage through nucleophilic attack. Strong nucleophiles like thiols, primary amines, and secondary amines can attack the sulfur atom, leading to the cleavage of the S-N bond and subsequent ring opening. thieme-connect.deeuropa.eu This reactivity is a crucial aspect of both its synthesis and degradation.
| Reacting Moiety | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino Group | Acylation | Acid chlorides, Anhydrides | N-acylisothiazoles | researchgate.net |
| 5-Amino Group | Alkylation | Alkyl halides (on sodium salts) | N-Alkylisothiazol-5-amines | researchgate.net |
| 5-Amino Group | Intramolecular Cyclization | 3-Ethoxyprop-2-enones | Fused Isothiazolo[5,4-b]pyridines | thieme-connect.de |
| Isothiazole Ring | Electrophilic Halogenation | Br₂, NBS | Bromo-substituted isothiazoles | vulcanchem.com |
| Isothiazole Ring | Nucleophilic Substitution | Amines, Alkoxides (on halo-isothiazoles) | Functionalized isothiazoles | thieme-connect.com |
| Isothiazole Ring | Nucleophilic Ring Opening | Thiols, Amines | Acyclic sulfur-nitrogen compounds | europa.eu |
Investigation of Nucleophilic and Electrophilic Reactivity Profiles
The amino group at the C5 position acts as an electron-donating group through resonance, increasing the electron density of the heterocyclic ring. This enhances the nucleophilicity of the molecule, making the ring more susceptible to electrophilic attack compared to unsubstituted isothiazole. Conversely, the nitrogen atom within the isothiazole ring exerts an electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic substitution to some extent, similar to pyridine (B92270). core.ac.uk This interplay creates a polarized electron distribution. vulcanchem.com
Computational studies using methods like Density Functional Theory (DFT) have been employed to predict the reactivity of isothiazole derivatives. By calculating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most likely sites for nucleophilic and electrophilic attack. For a nucleophile, the reaction is favored at the atom with the largest LUMO coefficient, while for an electrophile, the reaction is favored at the atom with the largest HOMO coefficient. In related isothiazolinones, studies have shown that the molecule can behave as a nucleophile, with the electron transfer occurring from the isothiazolinone towards an electrophilic reagent. physchemres.org The presence of different substituents dramatically influences this profile; electron-withdrawing groups like bromine increase the electrophilicity of the ring, while the amino group enhances its nucleophilic character. vulcanchem.com
| Site/Moiety | Predicted Character | Influencing Factor | Type of Reaction Favored | Reference |
|---|---|---|---|---|
| 5-Amino Group (N atom) | Nucleophilic | Lone pair on nitrogen | Electrophilic attack (e.g., acylation, alkylation) | researchgate.net |
| Isothiazole Ring (C4) | Nucleophilic | Electron-donating effect of NH₂ | Electrophilic substitution | vulcanchem.com |
| Isothiazole Ring (S atom) | Nucleophilic/Electrophilic | Lone pairs on sulfur/Ring strain | Attack by soft electrophiles or strong nucleophiles (ring opening) | europa.eu |
| Isothiazole Ring (N atom) | Electrophilic | Inductive electron withdrawal | Protonation, Coordination to Lewis acids | core.ac.uk |
Catalytic Transformations and Elucidation of Reaction Mechanisms
Catalysis plays a crucial role in the synthesis and functionalization of isothiazole derivatives, including those based on this compound. Various catalytic systems, including organocatalysts and transition metals, have been developed to achieve specific transformations with high efficiency and selectivity.
A notable example is the atropoenantioselective arylation of 5-aminoisothiazoles, which can be catalyzed by a chiral phosphoric acid. researchgate.net In this transformation, the catalyst activates the reaction between a 5-aminoisothiazole and a quinone derivative to produce axially chiral biaryls with good yields and enantioselectivities. researchgate.net The proposed mechanism suggests that the chiral phosphoric acid protonates the quinone, activating it for a nucleophilic attack from the 5-aminoisothiazole. researchgate.net
Transition metal catalysis is widely used, particularly for the construction of the isothiazole ring itself. Copper(I)-catalyzed intramolecular N–S bond formation is a key method for synthesizing benzisothiazole derivatives from 2-mercaptobenzamides. mdpi.com Mechanistic studies suggest that the Cu(I) catalyst facilitates an oxidative dehydrogenative cyclization, using molecular oxygen as the sole oxidant to couple the N-H and S-H bonds. mdpi.com Other catalytic systems for this type of transformation include KBr, which is proposed to form bromine in situ to facilitate the cyclization, and electrochemical methods. mdpi.com
Furthermore, metal complexes derived from isothiazoles have been investigated as catalysts themselves, particularly for cross-coupling reactions. thieme-connect.com The elucidation of reaction mechanisms often involves a combination of experimental evidence, such as the isolation of intermediates and kinetic studies, and computational modeling. For instance, in some oxidative cyclization reactions, radical trapping experiments have been used to rule out a free-radical pathway, suggesting an ionic mechanism is in operation. rsc.org
| Transformation | Catalyst Type | Example Catalyst | Proposed Mechanistic Feature | Reference |
|---|---|---|---|---|
| Atropoenantioselective Arylation | Organocatalyst (Acid) | Chiral Phosphoric Acid | Activation of electrophile via protonation | researchgate.net |
| Intramolecular N-S Bond Formation | Transition Metal | Cu(I) salts | Oxidative dehydrogenative cyclization | mdpi.com |
| Intramolecular N-S Bond Formation | Halide Salt | KBr / O₂ | In situ oxidation of KBr to Br₂ | mdpi.com |
| Intramolecular N-S Bond Formation | Electrocatalysis | (n-Bu)₄NBr | Electrochemical dehydrogenative cyclization | mdpi.com |
| Oxidative Cyclization | Brominating Agent | N-Bromosuccinimide (NBS) | NBS-induced activation of sulfoxides | arkat-usa.org |
Studies on Chemical Stability and Degradation Pathways
The stability of isothiazole derivatives, including this compound, is a critical factor for their practical applications. Generally, the isothiazole ring is relatively stable but can undergo degradation under specific environmental conditions, such as exposure to certain chemicals, pH changes, or light. vulcanchem.comnih.gov
The primary degradation pathway for the isothiazole nucleus involves the cleavage of the relatively weak N-S bond. europa.eu This process is often initiated by the presence of nucleophiles. nih.gov Studies on related isothiazolinones show that their stability in aqueous systems is limited, especially in the presence of nucleophiles such as amines, thiols, and sulfides. nih.gov The interaction with a strong nucleophile typically involves an attack on the sulfur atom, which leads to ring opening and a loss of the heterocyclic structure. europa.eu This can sometimes lead to an autocatalytic decomposition sequence, where degradation products accelerate further breakdown. europa.eu
Forced degradation studies under accelerated conditions are used to systematically investigate these pathways. Such studies expose the compound to thermal stress (elevated temperatures), photolytic stress (UV light), and hydrolytic stress (acidic, basic, and neutral aqueous conditions). Analogous brominated isothiazoles have shown susceptibility to photodegradation, indicating that light-sensitive applications may require protective measures like storage in amber containers. vulcanchem.com The degradation products can be identified using analytical techniques like HPLC and LC-MS, which helps to elucidate the specific breakdown mechanisms, such as ring-opening or oxidation of side chains.
| Condition | Effect on Stability | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Presence of Nucleophiles (e.g., thiols, amines) | Decreased stability | Nucleophilic attack on sulfur, leading to N-S bond cleavage and ring opening | europa.eunih.gov |
| Photolytic Stress (UV Light) | Susceptible to degradation | Photodegradation (specific pathway depends on structure) | vulcanchem.com |
| Thermal Stress | Potential for degradation | Thermally induced decomposition | |
| Hydrolytic Stress (Acidic/Basic pH) | Potential for degradation | pH-dependent hydrolysis, often involving ring opening |
Spectroscopic Characterization and Structural Elucidation of Isothiazol 5 Amine Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of isothiazole (B42339) derivatives in solution. acs.orgrsc.orgnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. nih.govchemicalbook.com
For the parent Isothiazol-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the heterocyclic ring and the amine group. The chemical shifts of the ring protons are influenced by the electronegativity of the sulfur and nitrogen atoms and the electron-donating effect of the amino group at the C5 position. Based on data for the unsubstituted isothiazole ring, which shows protons at δ 8.72 (H3), δ 7.26 (H4), and δ 8.54 (H5), the introduction of an amino group at C5 would significantly alter the spectrum. bnmv.ac.in The H4 proton would likely appear as a singlet, while the H3 proton would also be a singlet. The amine protons typically present as a broad singlet, the chemical shift of which can vary with solvent, concentration, and temperature. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govchemicalbook.com The chemical shifts of the carbon atoms in the isothiazole ring are characteristic of the heterocyclic system. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, while 2D NMR experiments are crucial for assigning specific resonances, especially in more complex substituted derivatives. chemicalbook.comnih.gov For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C correlations, which is invaluable for confirming the substitution pattern on the isothiazole ring. nih.govchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are inferred from data for the parent isothiazole and related amino-substituted heterocycles.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | ~8.5 | ~150 |
| C4 | ~6.8 | ~115 |
| C5 | - | ~170 |
| -NH₂ | Variable, broad singlet | - |
Mass Spectrometry for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. acs.org For this compound (C₃H₄N₂S), the molecular weight is 100.14 g/mol . nist.gov In electron ionization mass spectrometry (EI-MS), this would correspond to a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 100. nist.govneu.edu.tr Due to the presence of an even number of nitrogen atoms, the molecular ion peak will appear at an even m/z value, consistent with the nitrogen rule. thieme-connect.de
The fragmentation of the isothiazole ring is characteristic. A common fragmentation pathway for the isothiazole core involves the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 73. libretexts.org Another significant fragmentation pattern for primary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a key process for confirming the presence of the amine group. orgchemboulder.commdpi.com For this compound, this would involve the cleavage of the C4-C5 bond. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula. rsc.org
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution instruments like time-of-flight (TOF) or Orbitrap analyzers, is the cornerstone of metabolite analysis. acs.org This technique is essential for studying how isothiazole compounds are processed in biological systems. LC-MS allows for the separation, detection, and tentative identification of metabolites from complex biological matrices. acs.org Metabolite identification is based on comparing the retention times and mass spectral data (including accurate mass and MS/MS fragmentation patterns) of potential metabolites with those of the parent drug and synthetic standards. cjsc.ac.cn
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Formula | Comments |
| 100 | [M]⁺˙ | [C₃H₄N₂S]⁺˙ | Molecular Ion |
| 73 | [M - HCN]⁺˙ | [C₂H₃S]⁺˙ | Loss of hydrogen cyanide from the ring |
| 58 | [C₂H₂N₂]⁺˙ or [CHS]⁺ | [C₂H₂N₂]⁺˙ | Resulting from ring cleavage |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While NMR and MS provide data on individual molecules, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. iucr.org This technique provides definitive proof of structure and offers insights into intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing. nii.ac.jp
Table 3: Representative Crystallographic Data for a Related Heterocyclic Amine (Ethyl 2-aminothiazole-5-carboxylate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 5.8258 |
| b (Å) | 9.4916 |
| c (Å) | 24.350 |
| β (°) | 92.37 |
| Volume (ų) | 1345.3 |
| Z | 4 |
Computational Chemistry and Molecular Modeling of Isothiazol 5 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.com By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometric parameters and reactivity descriptors. numberanalytics.comphyschemres.org For isothiazole (B42339) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-PVTZ, provide crucial information about the molecule's stability and reaction tendencies. physchemres.orgmdpi.comresearchgate.net
The geometry of the isothiazole ring and its substituents is optimized to find the lowest energy conformation. researchgate.net Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net These frontier orbitals also indicate the most likely sites for electrophilic and nucleophilic attacks. researchgate.netrepositorioinstitucional.mx
Global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S) are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies. physchemres.orgrepositorioinstitucional.mx These parameters help in understanding the charge transfer characteristics during chemical reactions. physchemres.org For instance, DFT studies on related thiazole (B1198619) derivatives have shown that substituents can significantly alter the electronic properties and reactivity of the heterocyclic core. researchgate.net
| Parameter | Description | Illustrative Value |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | -9.3686 eV physchemres.org |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9872 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 8.3814 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | -5.1779 eV physchemres.org |
| Global Hardness (η) | Resistance to change in electron distribution | 4.1907 eV |
| Electronegativity (χ) | Power to attract electrons | 5.1779 eV |
| Global Softness (S) | Inverse of global hardness | 0.2386 eV⁻¹ |
These theoretical calculations are fundamental for predicting how Isothiazol-5-amine and its analogs will behave in different chemical environments, guiding their synthesis and application. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. openaccessjournals.com This method is crucial for understanding the structural basis of a compound's biological activity and is widely used in drug discovery. uomustansiriyah.edu.iqplos.org For derivatives of this compound, docking simulations can identify potential biological targets and elucidate the specific intermolecular interactions that govern binding affinity. acs.orgnih.gov
The process involves placing the 3D structure of the ligand (e.g., an this compound derivative) into the binding site of a target protein. plos.org Scoring functions are then used to estimate the binding energy and rank different binding poses. openaccessjournals.com Studies on various isothiazole derivatives have shown that they can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of enzymes like HCV NS5B polymerase or cyclin G-associated kinase (GAK). nih.govrsc.org
For example, in a study of isothiazolo[4,5-b]pyridines as GAK inhibitors, docking simulations revealed that the isothiazole nitrogen could form a classical hydrogen bond with the backbone NH of Cys126, a crucial stabilizing interaction. rsc.org Similarly, the sulfur atom of the isothiazole ring can participate in weaker hydrogen bonds or chalcogen-bond (ChB) interactions with residues like Thr123 and Glu124. rsc.org The analysis of these interactions provides a rationale for the observed biological activity and can guide the design of new derivatives with improved potency. mdpi.complos.org
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Cys126 (Backbone NH) | Hydrogen Bond with Isothiazole Nitrogen | 3.0 rsc.org |
| Thr123 (Hydroxyl Group) | Hydrogen Bond with Isothiazole Sulfur | 3.4 rsc.org |
| Glu124 (Oxygen) | Chalcogen Bond with Isothiazole Sulfur | 3.1 rsc.org |
| Ser55 | Hydrophobic (Pi-Sigma/Amide-Pi) | 3.71 - 4.26 mdpi.com |
| Arg394 | Hydrogen Bond | N/A |
These simulations are instrumental in structure-based drug design, allowing for the rational optimization of ligands to enhance their binding affinity and selectivity for a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comtaylorandfrancis.com By identifying the key molecular properties (descriptors) that influence efficacy, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. farmaciajournal.comnih.gov
The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), and validating the model's predictive power. nih.govnih.govmdpi.com Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric, hydrophobic (e.g., logP), or topological. taylorandfrancis.com
For isothiazole derivatives, QSAR studies have been successfully employed to model their activity as inhibitors of targets like the HCV NS5B polymerase. mdpi.comnih.gov In one such study, a QSAR model was developed for thirty-eight isothiazole derivatives, correlating their inhibitory activity (pIC50) with various quantum chemical descriptors. mdpi.comnih.gov The statistical significance of the model, indicated by a high correlation coefficient (R²), demonstrates its reliability for predicting the activity of new inhibitors within the same class. nih.govderpharmachemica.com
Table 3: Descriptors Used in a Representative QSAR Model for Isothiazole Derivatives (Note: This is an illustrative table based on a QSAR study of isothiazole derivatives targeting HCV NS5B polymerase.) nih.gov
| Descriptor | Type | Correlation with Activity |
|---|---|---|
| E-HOMO | Electronic | Positive |
| E-LUMO | Electronic | Negative |
| Dipole Moment | Electronic | Positive |
| Molecular Weight | Physicochemical | Negative |
| LogP | Hydrophobicity | Positive |
| Surface Area | Steric/Topological | Positive |
Such models provide valuable insights into the structure-activity landscape, highlighting which molecular features are beneficial or detrimental to biological efficacy, thus guiding the design of more potent compounds. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a ligand, analyze the stability of a ligand-protein complex, and characterize the nature of intermolecular interactions in a dynamic environment. ub.eduresearchgate.net
For this compound and its derivatives, MD simulations are typically performed on the ligand-receptor complex obtained from molecular docking. researchgate.net These simulations, often run for nanoseconds or longer, assess the stability of the binding pose. researchgate.net Key analyses include the calculation of Root Mean Square Deviation (RMSD) to monitor the conformational stability of the protein and the ligand, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.comresearchgate.net Stable RMSD values over the course of the simulation suggest that the ligand remains securely bound in the active site. mdpi.com
MD simulations also allow for a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov This can reveal which interactions are persistent and therefore most critical for stable binding. nih.gov For instance, simulations on complexes of isothiazole derivatives with their target proteins have been used to confirm the stability of the docked conformation and the persistence of key hydrogen bonds, providing a more robust understanding of the binding mechanism than static docking alone. mdpi.comresearchgate.net
Table 4: Key Outputs from a Molecular Dynamics Simulation of a Ligand-Protein Complex (Note: This table presents typical parameters analyzed in MD simulations of drug-target complexes, as found in studies of isothiazole derivatives.) mdpi.comresearchgate.net
| Parameter | Description | Typical Finding |
|---|---|---|
| RMSD (Protein Backbone) | Measures deviation from the initial structure, indicating protein stability. | Stable fluctuations around a low value (e.g., < 3 Å) mdpi.com |
| RMSD (Ligand) | Measures deviation of the ligand from its initial docked pose, indicating binding stability. | Stable fluctuations within the binding pocket. |
| RMSF (Per Residue) | Measures the fluctuation of individual amino acid residues, indicating flexibility. | Higher fluctuations in loop regions, lower in the binding site. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | High occupancy for key interacting residues confirms stable H-bonds. nih.gov |
| Binding Free Energy (MM/PBSA) | Estimation of the binding affinity from the simulation trajectory. | Provides a quantitative measure of binding strength. researchgate.net |
By revealing the dynamic nature of ligand-receptor recognition, MD simulations offer critical insights that complement experimental data and other computational methods in the design of effective therapeutic agents. mdpi.comtsukuba.ac.jp
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-isothiazol-5-ylpyrimidin-4-amine |
| Diflumetorim |
| Isotianil |
| Isothiazolo[4,5-b]pyridines |
Biological Activities and Pharmacological Potential of Isothiazol 5 Amine Derivatives
Antimicrobial Efficacy Investigations.medwinpublishers.comresearchgate.net
Isothiazole (B42339) derivatives have demonstrated notable antimicrobial properties, with research highlighting their effectiveness against a range of pathogens. medwinpublishers.comresearchgate.net These compounds have been investigated for their antibacterial, antifungal, and antiviral activities, revealing their potential as broad-spectrum antimicrobial agents. medwinpublishers.comresearchgate.netontosight.ai
Antibacterial Activities and Spectrum of Action
While the primary focus of many studies on isothiazole derivatives has been on their antifungal and antiviral properties, their antibacterial potential has also been noted. Certain isothiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. medwinpublishers.com
Antifungal Activities, Mechanisms, and Target Pathways
Isothiazole derivatives have shown significant promise as antifungal agents. ontosight.aiontosight.airsc.orgresearchgate.netacs.org For instance, a series of isothiazole-thiazole derivatives were designed and synthesized, with some compounds exhibiting potent fungicidal activity. rsc.orgresearchgate.netnih.gov One particular derivative, compound 6u, demonstrated high efficacy against Pseudoperonospora cubensis and Phytophthora infestans. rsc.orgresearchgate.netnih.gov
The mechanism of action for some of these antifungal derivatives involves the inhibition of key fungal enzymes. nih.gov Molecular docking studies suggest that these compounds may target the oxysterol-binding protein (PcORP1), similar to the fungicide oxathiapiprolin. rsc.orgresearchgate.netnih.gov This was supported by cross-resistance studies. rsc.orgnih.gov Furthermore, some isothiazole derivatives can induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against pathogens. rsc.orgresearchgate.netnih.gov For example, treatment with compound 6u led to a significant upregulation of the SAR gene pr1. rsc.orgnih.gov
Another proposed mechanism of antifungal action is the disruption of the ergosterol (B1671047) biosynthetic pathway. nih.gov The promising minimum inhibitory concentration (MIC) values of certain 2-hydrazinyl-1,3-thiazole derivatives against Candida species led researchers to investigate their interaction with lanosterol-C14α-demethylase (CYP51), a crucial enzyme in this pathway. nih.gov
Additionally, aminoisothiazolamide derivatives have been identified as potent fungicides. nih.gov Their mechanism of action was traced to the inhibition of lysyl-tRNA synthetase 1 (KRS1), an essential enzyme for protein synthesis. nih.gov
Antiviral Properties and Identification of Biological Targets
The antiviral potential of isothiazole derivatives is well-documented, with activity against a range of RNA and DNA viruses. medwinpublishers.comresearchgate.netnih.govptfarm.plresearchgate.net
Picornaviruses: Certain isothiazole derivatives have shown a broad spectrum of action against picornaviruses, including poliovirus 1, Echovirus 9, rhinoviruses, and Coxsackie B1 virus. nih.gov
HIV: Some isothiazole derivatives have been found to be effective against both HIV-1 and HIV-2. nih.govresearchgate.net The presence of a free thiol group at the 3-position of the isothiazole ring appears to be crucial for anti-HIV activity. researchgate.net
Hepatitis C Virus (HCV): Isothiazole analogs have been identified as a novel class of active-site inhibitors of the HCV NS5B polymerase, an enzyme essential for viral replication. lookchem.com One compound, in particular, demonstrated significant improvement in inhibitory potency over the initial lead inhibitor. lookchem.com X-ray crystallography revealed that this inhibitor forms a covalent bond with Cys 366 in the "primer-grip" region of the enzyme. lookchem.com
Flaviviruses: Novel thiazole (B1198619) derivatives have been synthesized as inhibitors of the flavivirus NS2B-NS3 protease, which is critical for the replication of viruses like Dengue (DENV) and Japanese encephalitis virus (JEV). nih.govbiorxiv.orgasm.org These compounds were shown to block viral RNA synthesis and replication at later stages of infection. nih.govbiorxiv.orgasm.org
SARS-CoV-2: In silico studies have explored the potential of ruthenium p-cymene (B1678584) complexes with isothiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). kg.ac.rskg.ac.rs Docking simulations indicated that these compounds have the potential to bind to the active site of the enzyme. kg.ac.rskg.ac.rs
Anticancer Research and Cytotoxic Effects on Cellular Systems.researchgate.netontosight.aiptfarm.plontosight.ainih.govbenchchem.combenchchem.com
Isothiazole derivatives have emerged as a promising area of anticancer research due to their cytotoxic effects on various cancer cell lines. researchgate.netontosight.aiptfarm.plontosight.ainih.gov Studies have shown that these compounds can exhibit a broad spectrum of anticancer action. nih.gov
For instance, two series of isothiazolopyridine derivatives with a tertiary amine base center were tested for their in vitro anticancer activity. nih.gov The results indicated that compounds with a 2-hydroxypropylene spacer, in particular, displayed significant anticancer effects at the GI50 level. nih.gov
Furthermore, amino acid conjugates of aminothiazole have been synthesized and evaluated for their anticancer potential. nih.gov Some of these derivatives demonstrated promising inhibition in both parent and cisplatin-resistant ovarian cancer cell lines (A2780 and A2780CISR). nih.gov One compound, S3c, was found to be the most active in both cell lines. nih.gov Docking studies suggested that these compounds could bind to multiple protein targets within signaling cascades implicated in cancer development. nih.gov
The isothiazole scaffold is also a key component of inhibitors targeting vascular endothelial growth factor receptor (VEGFR-2) of tyrosine kinase, which has been explored as a therapeutic strategy to prevent tumor growth and metastasis. thieme-connect.com
Enzyme Inhibition Studies and Target Validation
Isothiazole derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.
Proteases: As mentioned in the antiviral section, isothiazole derivatives have been identified as inhibitors of viral proteases such as the flavivirus NS2B-NS3 protease and the SARS-CoV-2 main protease. nih.govbiorxiv.orgasm.orgkg.ac.rskg.ac.rs
Aldose Reductase: Acetic acid derivatives of naphtho[1,2-d]isothiazole have been synthesized and evaluated as novel and selective inhibitors of aldose reductase (ALR2). nih.govacs.orgacs.orgresearchgate.net ALR2 is the first enzyme in the polyol pathway, which is implicated in diabetic complications. acs.org Certain derivatives exhibited potent inhibitory activity with IC50 values in the micromolar and even nanomolar range. nih.govacs.org These compounds proved to be selective for ALR2, showing no inhibition of aldehyde reductase, sorbitol dehydrogenase, or glutathione (B108866) reductase. nih.govacs.org
NADH Oxidoreductase: A series of 6-isothiazol-5-ylpyrimidin-4-amine-containing compounds were designed as inhibitors of the complex I reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) oxidoreductase. nih.gov Several of these compounds showed high inhibitory activity against Rhizoctonia solani. nih.gov Molecular docking and transcriptomic analyses suggested that these compounds share the same mode of action as the known fungicide diflumetorim, targeting NADH oxidoreductase. nih.gov
HCV Polymerase NS5B: Isothiazole derivatives have been identified as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase NS5B. lookchem.commdpi.comresearchgate.netosti.govrcsb.org Quantitative structure-activity relationship (QSAR) studies have been conducted on a set of these derivatives to design new and more effective inhibitors. mdpi.comresearchgate.net These inhibitors are believed to interact with the active site of the NS5B protein through hydrophobic interactions, hydrogen bonds, and electrostatic interactions. mdpi.comresearchgate.net
Cyclin G-associated kinase (GAK): Isothiazolo[4,3-b]pyridines are a class of compounds known for their potent affinity for cyclin G-associated kinase (GAK), a cellular kinase that plays a role in the intracellular trafficking of several RNA viruses. nih.govnih.govrsc.orgresearchgate.net Optimization of this scaffold has led to the discovery of novel derivatives with high GAK affinity and selectivity, as well as improved antiviral activity against viruses such as dengue, Ebola, and chikungunya. nih.gov The inhibition of GAK activity has been validated as a key mechanism of the antiviral action of these compounds. nih.gov
Modulation of Receptor Activity
In addition to enzyme inhibition, isothiazole derivatives have been shown to modulate the activity of certain receptors.
5-hydroxytryptamine receptors: The 1,2-benzisothiazole (B1215175) group has been identified as playing a crucial role in the binding of certain compounds to 5-HT7 and 5-HT6 receptors, which are important targets in the treatment of schizophrenia. researchgate.netresearchgate.net
Nuclear Bile Acid Receptor FXR: A promising class of isothiazole-containing inhibitors of the nuclear bile acid receptor FXR has been discovered. thieme-connect.com FXR is a key regulator of bile acid, lipid, and glucose homeostasis, and its activation is considered a therapeutic target for liver diseases such as cholestasis and non-alcoholic steatohepatitis (NASH). nih.govresearchgate.netnih.govrsc.orgfrontiersin.org Non-steroidal FXR agonists, some of which contain an isoxazole (B147169) (a related five-membered heterocycle) or isothiazole scaffold, have been developed and are being investigated for their therapeutic potential. nih.govresearchgate.net
Exploration of Other Pharmacological Applications
Beyond the extensively studied areas, the versatile isothiazole-5-amine scaffold has been investigated for a range of other pharmacological applications. Researchers have explored its potential in developing treatments for inflammatory conditions, thrombotic disorders, convulsive states, and neurodegenerative diseases like Alzheimer's. This exploration is often guided by the known activities of isosteric compounds, such as thiazole derivatives, and by creating hybrid molecules that target multiple pathways in complex diseases.
Anti-inflammatory Activity
The isothiazole nucleus is a recognized pharmacophore in the design of anti-inflammatory agents. researchgate.net Research has specifically highlighted derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid for their significant anti-inflammatory properties. ptfarm.plresearchgate.net
Early investigations revealed that modifications at the 5-amino position are crucial for activity. For instance, the replacement of an aroyl group with an acetyl or propionyl group at this position resulted in a loss of pharmacological activity. ptfarm.pl Conversely, derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated noteworthy anti-inflammatory effects in both carrageenan-induced edema and air-pouch inflammation models in rats. nih.gov One of the standout compounds from this series is 5-(4-chlorobenzoyl)amino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, which has shown strong immunosuppressive and anti-inflammatory activity. researchgate.net
Another notable compound, 5-benzoylamino-3-methyl-4-N-(4-chlorophenyl)-isothiazolecarboxamide, known as Vratizolin, also exhibits anti-inflammatory and immunosuppressive activities. ptfarm.pl The anti-inflammatory potential of these compounds underscores the importance of the substituted acylamino group at the 5-position of the isothiazole ring.
Table 1: Anti-inflammatory Activity of Isothiazol-5-amine Derivatives
| Compound Name | Core Structure | Key Substituents | Observed Activity | Reference(s) |
|---|---|---|---|---|
| Vratizolin | 5-Amino-3-methyl-4-isothiazolecarboxamide | 5-benzoylamino, 4-N-(4-chlorophenyl) | Anti-inflammatory and immunosuppressive | ptfarm.pl |
| MR-2/94 | 5-Amino-3-methyl-4-isothiazolecarboxamide | 5-(4-chlorobenzoyl)amino, 4-N-(4-chlorophenyl) | Strong immunosuppressive and anti-inflammatory | researchgate.netnih.gov |
| Not specified | 5-Acylamino-3-methyl-4-isothiazolecarboxylic acid amides | 5-(4-chlorobenzoyl)amino | Significant anti-inflammatory activity in carrageenan-induced edema and air-pouch inflammation tests | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antithrombotic Activity
The investigation of this compound derivatives for antithrombotic applications is an emerging area of interest, largely inspired by the established activity of related heterocyclic systems. Thiazole derivatives, for example, have been identified as fibrinogen receptor antagonists with antithrombotic activity. nih.gov The drug edoxaban, which contains a thiazole ring, is a known antithrombotic agent. nih.gov This suggests that the isothiazole scaffold, being an isostere of thiazole, holds promise for the development of new antiplatelet and anticoagulant agents. While specific studies focusing solely on this compound derivatives for antithrombotic effects are limited, the broader class of isothiazoles has been purposefully synthesized to explore this potential. researchgate.net
Anticonvulsive Activity
While direct studies on the anticonvulsant properties of this compound derivatives are not extensively documented, a significant body of research on the closely related thiazole and benzothiazole (B30560) scaffolds points to the potential of this chemical class. Numerous thiazole derivatives have been synthesized and evaluated for their anticonvulsant effects, showing promise in various seizure models. nih.govresearchgate.netnih.govtandfonline.com
For instance, a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives were synthesized, with some compounds showing potent activity in the pentylenetetrazole (PTZ) induced seizure model. researchgate.net Similarly, new benzothiazole derivatives containing a dimethylpyrazole moiety have been evaluated for their anticonvulsant activity in the maximal electroshock (MES) test. semanticscholar.orgnih.gov The rationale for exploring these structures often involves incorporating key pharmacophoric features associated with known anticonvulsant drugs, such as a hydrophobic unit, an electron donor group, and a hydrogen donor/acceptor unit. nih.gov Given the structural similarities and isosteric relationship between thiazole and isothiazole, it is a reasonable hypothesis that this compound derivatives could be valuable candidates for the development of novel anticonvulsant agents.
Table 2: Anticonvulsant Activity of Structurally Related Thiazole Derivatives
| Compound Class | Seizure Model | Key Findings | Reference(s) |
|---|---|---|---|
| 1-(Thiazol-2-yl)pyrrolidin-2-one derivatives | Pentylenetetrazole (PTZ) | Compound 5g showed an ED₅₀ value of 18.4 mg/kg. | researchgate.net |
| 6-(Substituted-phenyl)thiazolo[3,2-b] ptfarm.plnih.govtriazole derivatives | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) | Several compounds showed significant activity in initial screens. | nih.gov |
| Benzothiazole with dimethylpyrazole derivatives | Maximal Electroshock (MES) | Compound 6g had an ED₅₀ of 160.4 mg/kg and demonstrated antagonistic activity against seizures induced by pentylenetetrazole. | nih.gov |
| 2-Amino-4H-pyrido[3,2-e] ptfarm.plresearchgate.netthiazin-4-one derivatives | Maximal Electroshock (MES) | Compound 16i (YM928) had an ED₅₀ of 7.4 mg/kg. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Alzheimer's Disease Treatment
The multifactorial nature of Alzheimer's disease (AD) has prompted the design of multi-target-directed ligands, and the isothiazole scaffold has emerged as a promising core for such agents. nih.gov The development of drugs for AD often focuses on inhibiting cholinesterases (AChE and BuChE), preventing the aggregation of amyloid-beta (Aβ) peptides, and reducing oxidative stress. researchgate.netmdpi.com
A series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives were designed as multifunctional agents for AD. nih.gov Several of these compounds were found to be selective acetylcholinesterase (AChE) inhibitors with additional beneficial properties. For example, compounds 11b and 11d displayed good AChE inhibitory activity, inhibited monoamine oxidases (MAO-A and MAO-B), and moderately inhibited the self-induced aggregation of Aβ peptides. nih.gov
Furthermore, the broader family of benzothiazoles has been investigated for its neuroprotective effects and potential to treat AD. mdpi.commdpi.com Thiazole and thiadiazole derivatives have also been explored as cores for hybrid compounds designed to target multiple aspects of AD pathology. researchgate.netbohrium.com For instance, substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones have been synthesized and shown to possess both anti-inflammatory and neuroprotective effects in an AlCl₃-induced AD model in rats. researchgate.net These findings suggest that the this compound framework is a valuable starting point for developing novel therapeutics for Alzheimer's disease.
Table 3: Isothiazole and Related Derivatives Investigated for Alzheimer's Disease
| Compound Class/Name | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5,6-Dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives | AChE, MAO-A, MAO-B, Aβ aggregation | Compound 11b showed an IC₅₀ of 0.29 µM for AChE and 35.4% inhibition of Aβ aggregation. Compound 11d had an IC₅₀ of 0.46 µM for AChE and 48.0% inhibition of Aβ aggregation. | nih.gov |
| Benzothiazole-isothiourea derivatives | AChE, Aβ aggregation, Oxidative stress | Compound 3t showed the best anti-Aβ aggregation and AChE inhibitory activity. | mdpi.com |
| (2-Aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones | Inflammation, Neuroprotection | Compound 10c showed promising acute and chronic anti-inflammatory activity and improved amnesic performance in an AD model. | researchgate.net |
| Benzothiazole-piperazine derivatives | AChE, Aβ aggregation | Compound 15 inhibited AChE with an IC₅₀ of 0.42 µM and inhibited Aβ aggregation. | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Biological Potency and Selectivity
The biological activity of isothiazole (B42339) derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have demonstrated that specific modifications can enhance potency and selectivity for various biological targets, including kinases and receptors. nih.gov
For instance, in the context of antiproliferative activity, substitutions on the aromatic ring of isothiazolo[5,4-b]pyridin-3-amine (B1314177) derivatives have shown a direct impact on their efficacy against cancer cell lines. A study on pyridine (B92270) derivatives indicated that methyl group substitutions resulted in lower IC50 values compared to chlorine or hydrogen substitutions, suggesting that the size and polar surface area of substituents can enhance antiproliferative effects.
In the pursuit of selective antagonists for human adenosine (B11128) A3 receptors, SAR studies of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed that a methoxy (B1213986) group at the 4-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the amino group, greatly increased binding affinity and selectivity. nih.gov
Furthermore, research on isothiazole derivatives as MEK inhibitors has highlighted the importance of specific structural features for their inhibitory activity. researchgate.net The modification at the 4-position of the isothiazole ring with hydrazide groups has been explored for anticancer activity, indicating that the presence of a -N=CH group with an appropriately sized and shaped substituent is crucial for the activity of 3-methyl-4-isothiazole derivatives. mdpi.com
Impact of Positional Isomerism on Biological Activity
Positional isomerism plays a crucial role in determining the biological activity of isothiazole-containing compounds. The arrangement of atoms within the isothiazole ring and the placement of substituents can lead to significant differences in pharmacological properties.
A notable example is the comparison between isothiazole and its isomer, thiazole (B1198619). In isothiazole, the nitrogen atom is at position 2, whereas in thiazole, it is at position 3. This seemingly minor difference can affect the molecule's electronic distribution and its ability to interact with biological targets. cdnsciencepub.com Studies on thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors have shown that specific substitution patterns are necessary for potent inhibitory activity. nih.gov For example, a thiazole derivative with a guanidine (B92328) group was found to be a potent inhibitor of human VAP-1. nih.gov
The synthesis of different regioisomers of aminothiazole and aminothiadiazole derivatives has been a key strategy in SAR studies. For example, the synthesis of 2-aminothiazole (B372263) and 5-amino biomedres.usbiomedres.usthiadiazole derivatives allowed for the exploration of how the placement of the amino group and other substituents affects their antagonist activity at adenosine A3 receptors. nih.gov
The reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride can lead to the formation of different isomers, namely pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, highlighting the impact of reaction conditions on the resulting isomeric scaffold. acs.org This underscores the importance of controlling regioselectivity during synthesis to obtain the desired biologically active isomer.
Rational Design Principles for Enhanced Efficacy and Reduced Off-Target Effects
Rational drug design, guided by SAR and computational modeling, is essential for developing isothiazole-based therapeutics with improved efficacy and minimal off-target effects. nih.gov This approach involves the strategic modification of lead compounds to optimize their interactions with the intended biological target while avoiding interactions with other proteins that could lead to adverse effects.
One key principle is the exploitation of structural differences between related targets. For instance, in the development of selective Aurora-A kinase inhibitors, the design of imidazo[4,5-b]pyridine derivatives was guided by the structural differences in the ATP-binding pockets of Aurora-A and Aurora-B. icr.ac.uk By derivatizing the C7 position of the imidazo[4,5-b]pyridine core, researchers were able to achieve high selectivity for Aurora-A. icr.ac.uk
Molecular docking studies are a powerful tool in rational design, providing insights into the binding modes of ligands and helping to explain observed SAR data. For example, docking studies of thiazole derivatives as PI3Kα/mTOR dual inhibitors have revealed key hydrogen bonding interactions that are essential for their inhibitory activity. rsc.org
Another important strategy is the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets involved in a disease pathway. nih.gov This polypharmacological approach can offer advantages over combination therapies by providing a more predictable pharmacokinetic profile and reducing the risk of drug-drug interactions. nih.gov
The design of isothiazole derivatives also benefits from understanding the metabolic liabilities of lead compounds. By identifying and modifying metabolically unstable sites, medicinal chemists can improve the pharmacokinetic properties of drug candidates, leading to enhanced in vivo efficacy.
Toxicological Profiles and Bioactivation Mechanisms
Mechanisms of Bioactivation and Reactive Metabolite Formation
The bioactivation of isothiazole-containing compounds is a critical area of study, as the formation of reactive metabolites can lead to toxicity. nih.gov A primary mechanism involves the metabolic transformation of the isothiazole (B42339) ring itself. Research on various xenobiotics shows that biotransformation reactions can produce reactive and potentially toxic compounds through processes like cytochrome P-450-mediated oxidation. researchgate.net
A novel bioactivation pathway has been proposed specifically for the isothiazole ring, which was not previously reported for isothiazole or the related thiazole (B1198619) group. researchgate.netnih.gov This mechanism involves an initial oxidation of the sulfur atom within the isothiazole ring. researchgate.netacs.org This oxidation is followed by a nucleophilic attack, for instance by glutathione (B108866), at the C4-position of the ring. nih.govacs.org The subsequent loss of a water molecule results in the formation of a stable conjugate, but the intermediate is a reactive species. researchgate.netacs.org
For other related heterocyclic compounds, such as phenyl methyl-isoxazoles, a different mechanism has been identified. This involves an initial oxidation of the methyl group at the 5-position, which generates a stabilized enimine intermediate, followed by a nucleophilic attack on the resulting 5'-methylene. nih.govresearchgate.net While thiazoles are known structural alerts, their main bioactivation route often involves oxidative ring scission, which produces an α-dicarbonyl metabolite and a hepatotoxic thioamide derivative. tandfonline.com Quantum chemical studies on thiazole and aminothiazole groups suggest that metabolic pathways can lead to the formation of reactive epoxide, S-oxide, N-oxide, and oxaziridine (B8769555) metabolites. acs.org
These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules, potentially initiating toxic events. tandfonline.comnih.gov
Covalent Binding to Biological Macromolecules (e.g., Proteins, Glutathione)
The reactive metabolites generated from isothiazole bioactivation are electrophiles capable of forming covalent bonds with nucleophilic centers in biological macromolecules, such as proteins and glutathione (GSH). nih.goveuropa.eu This covalent binding, or haptenation, is a key molecular initiating event in certain forms of toxicity, including immune-mediated reactions. tandfonline.comeuropa.eu
Studies on a c-Met inhibitor containing a 3-methylisothiazol-5-yl moiety demonstrated high levels of NADPH-dependent covalent binding to liver microsomal proteins in vitro. nih.govacs.org This binding indicates the formation of a chemically reactive intermediate. researchgate.net The extent of this covalent binding showed significant species differences. nih.govacs.org The presence of glutathione, a key cellular nucleophile, was found to abolish the covalent binding to proteins, indicating that GSH effectively traps the reactive metabolite. researchgate.netnih.gov This process forms a glutathione conjugate, which has been detected in the bile of rats and mice, confirming that this bioactivation and conjugation pathway occurs in vivo. researchgate.netnih.gov
The formation of such adducts with proteins can render them immunogenic, creating neoantigens that can trigger an adaptive immune response. tandfonline.com The reactivity of a chemical with peptides containing nucleophilic amino acids like cysteine and lysine (B10760008) is often used as an in vitro method to predict its sensitization potential. oup.com Glutathione has also been used therapeutically to inactivate isothiazolinones. knauf.com
Table 1: In Vitro Covalent Binding of an Isothiazole-Containing c-Met Inhibitor (Compound 1) to Liver Microsomal Proteins
| Species | Covalent Binding Rate (pmol/mg/h) |
|---|---|
| Rats | 1100-1300 |
| Mice | 1100-1300 |
| Monkeys | 1100-1300 |
| Dogs | 400 |
| Humans | 144 |
Data sourced from studies on (7-methoxy-N-((6-(3-methylisothiazol-5-yl)- researchgate.netnih.govptfarm.pltriazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine). nih.govacs.org
Cytochrome P450 Enzyme Involvement in Metabolism and Bioactivation
The bioactivation of the isothiazole ring is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netnih.gov These enzymes are central to phase I metabolism, where they catalyze the oxidation, reduction, or hydrolysis of lipophilic compounds to facilitate their excretion. openanesthesia.orgtg.org.au In the case of isothiazoles, CYP enzymes catalyze the initial oxidative step that leads to the formation of reactive metabolites. researchgate.netnih.gov
Specific human CYP450 isoforms have been identified as being responsible for the bioactivation of an isothiazole-containing c-Met inhibitor. researchgate.netnih.gov The primary enzymes involved in human liver microsomes were found to be CYP3A4, CYP1A2, and CYP2D6 . researchgate.netnih.gov In rat liver microsomes, the responsible enzymes were identified as CYP2A2, CYP3A1, and CYP3A2 . researchgate.netnih.gov
The involvement of multiple CYP enzymes highlights the complexity of predicting metabolic outcomes. tg.org.au The activity of these enzymes can be induced or inhibited by various drugs and other chemicals, leading to potential drug-drug interactions that could alter the rate of reactive metabolite formation. wikipedia.orgnih.gov While CYP enzymes are the main drivers, other non-CYP enzymes like flavin-containing monooxygenases (FMOs) can also contribute to the metabolism of nitrogen-containing heterocyclic compounds. ijpcbs.com
Table 2: Cytochrome P450 Isoforms Responsible for Isothiazole Bioactivation
| Species | CYP450 Isoforms |
|---|---|
| Human | CYP3A4, CYP1A2, CYP2D6 |
| Rat | CYP2A2, CYP3A1, CYP3A2 |
Data from in vitro studies with an isothiazole-containing c-Met inhibitor. researchgate.netnih.gov
Investigation of Immunological Responses and Sensitization Pathways
The covalent binding of reactive isothiazole metabolites to proteins can initiate an immune response, leading to conditions such as allergic contact dermatitis (ACD) and idiosyncratic drug-induced liver injury (DILI). tandfonline.comtandfonline.com This process, known as haptenation, transforms self-proteins into "foreign" antigens, which are then recognized by antigen-presenting cells like dendritic cells. europa.eufrontiersin.org
The development of contact hypersensitivity involves a sensitization phase upon first exposure and an elicitation phase upon re-exposure. frontiersin.org Studies on isothiazolinones like CMIT and MIT have shown they can induce a strong inflammatory response by increasing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, mediated through the NF-κB pathway. tandfonline.com This leads to the activation of keratinocytes and the infiltration of immune cells, amplifying the immune response. tandfonline.com
Certain isothiazole derivatives have been specifically synthesized and evaluated for their immunological activity. ptfarm.pl For example, derivatives of 3-methyl-4-isothiazolecarboxylic acid with an aminoacylamine group at position 5 have shown immunomodulatory effects in mouse models, affecting both humoral and delayed-type hypersensitivity responses. ptfarm.plmedwinpublishers.com Some thiazole-containing compounds have been designed to act as adjuvants to enhance the human immune response for vaccines. google.com The potential for sensitization is a critical toxicological endpoint, and dermatological studies show that allergic reactions can be triggered at very low concentrations of active isothiazolinones. knauf.com
Strategies for Minimizing Potential Toxicity in Drug Design
Given the potential for bioactivation, a key goal in medicinal chemistry is to design molecules that minimize or eliminate the formation of reactive metabolites without sacrificing pharmacological potency. researchgate.net Several strategies are employed to mitigate the risks associated with the isothiazole ring. nih.gov
One approach is metabolic switching , which involves introducing alternative, "softer" metabolic sites into the molecule. acs.org By directing metabolism away from the isothiazole ring, the formation of the reactive intermediate can be reduced. For example, introducing a methoxyethoxy group elsewhere in the molecule can provide an alternative site for metabolic transformation. nih.govacs.org
A second strategy is structural modification of the problematic moiety. researchgate.net For isoxazole (B147169) derivatives, which face similar bioactivation issues, removing a critical methyl group or N-methylation of a nearby carbamate (B1207046) can significantly reduce the formation of reactive metabolites. nih.govresearchgate.net
A third and often effective strategy is the bioisosteric replacement of the isothiazole ring. researchgate.net This involves substituting the isothiazole with a different heterocyclic ring that has similar physical and chemical properties but a lower potential for bioactivation. nih.gov Studies have shown that replacing the isothiazole ring with an isoxazole or a pyrazole (B372694) can successfully reduce bioactivation while maintaining the desired pharmacological and pharmacokinetic properties of the parent compound. nih.govacs.org These chemical intervention strategies are crucial for de-risking drug candidates during the discovery phase. nih.gov
Agrochemical Applications of Isothiazol 5 Amine Derivatives
Insecticidal Activity and Proposed Mechanisms of Action
Certain derivatives of isothiazole (B42339) have been identified for their insecticidal properties. researchgate.net Specifically, acylated 5-aminoisothiazoles are a class of compounds recognized for their potential as insecticides. researchgate.netgoogle.comgoogle.com The synthesis of these molecules often involves using 5-aminoisothiazoles as foundational intermediates. For instance, N-isothiazol-5-ylamides have been prepared from 5-amino-4-chloro-3-methylisothiazole, highlighting a synthetic pathway toward creating structurally complex and potentially potent insecticidal agents. researchgate.net
While the broader family of thiazole-containing compounds, such as thiamethoxam (B1682794) and thiacloprid, are well-known insecticides, the specific mechanisms of action for many isothiazol-5-amine derivatives are not as extensively detailed in publicly available research. rsc.org However, related heterocyclic compounds provide insight into potential efficacy. Research into novel N-pyridylpyrazole derivatives incorporating a thiazole (B1198619) moiety has shown significant insecticidal activity against key lepidopteran pests. Although these are thiazole-based, the data underscores the potential of related sulfur-nitrogen heterocycles in insecticide development. One study demonstrated that certain amide derivatives had potent effects on several destructive insect species.
| Compound | Target Pest | LC50 (mg/L) |
|---|---|---|
| N-pyridylpyrazole Thiazole Derivative 7g | Plutella xylostella (Diamondback Moth) | 5.32 |
| Spodoptera exigua (Beet Armyworm) | 6.75 | |
| Spodoptera frugiperda (Fall Armyworm) | 7.64 |
Table 1. Insecticidal activity of a novel N-pyridylpyrazole thiazole derivative against major agricultural pests. mdpi.com This data is for a related thiazole compound and is presented for illustrative purposes of the potential of azole heterocycles.
The development of acylated 5-aminoisothiazoles continues to be an area of interest for creating new insecticidal products. researchgate.netcqvip.com
Herbicidal Properties and Synergistic Effects with Other Agrochemicals
Isothiazole derivatives have been investigated for their utility as herbicides and plant growth regulators. thieme-connect.com Research has shown that specific structural forms, such as 4-benzoyl-isothiazole derivatives, exhibit notable herbicidal activity. researchgate.net A series of (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivatives demonstrated effective pre-emergent herbicidal action against several common weed species. One compound, in particular, showed significant inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target in modern herbicide design. researchgate.net
| Compound | Target Weed | Activity Level | Target Enzyme | IC50 (µM) |
|---|---|---|---|---|
| Benzothiazine Derivative 4w | Brassica campestris | Good pre-emergent activity | Arabidopsis thaliana HPPD | 0.48 |
| Amaranthus retroflexus | Good pre-emergent activity | |||
| Echinochloa crusgalli | Good pre-emergent activity |
Table 2. Herbicidal activity and enzyme inhibition data for a novel 1,2-benzothiazine derivative. researchgate.net
Fungicidal Agents for Crop Protection and Plant Pathogen Control
The application of isothiazole derivatives as fungicides is well-established, with several compounds developed for the control of a wide range of plant pathogens. researchgate.netthieme-connect.com These agents often work through unique mechanisms, making them important for resistance management programs.
One of the most notable isothiazole fungicides is Isotianil, a 3,4-dichloroisothiazole derivative. herts.ac.uk Isotianil functions as a plant activator, meaning it does not have direct antimicrobial activity against pathogens. sumitomo-chem.co.jp Instead, it induces Systemic Acquired Resistance (SAR) in the host plant. bayer.com.au This is achieved by activating the plant's natural defense mechanisms through the salicylic (B10762653) acid pathway, leading to the accumulation of pathogenesis-related proteins that protect the plant from subsequent infection. sumitomo-chem.co.jp This mode of action is effective against diseases such as rice blast (Magnaporthe grisea) and yellow sigatoka in bananas (Mycosphaerella musicola). sumitomo-chem.co.jp
Further research has combined the isothiazole core with other heterocyclic structures, like thiazole, to create novel fungicides with high potency. One such study produced a series of isothiazole-thiazole derivatives, with a specific compound, designated 6u , showing exceptional activity against oomycete pathogens. nih.govrsc.org This compound is believed to act on the same target as the fungicide oxathiapiprolin, the oxysterol-binding protein (PcORP1), while also inducing the plant's systemic resistance. nih.govrsc.org Other research has explored ester derivatives of 4-(3,4-dichloroisothiazole) coumarin (B35378), which have shown broad-spectrum fungicidal activity against several important plant pathogens. mdpi.com
| Compound Class | Specific Compound | Pathogen | EC50 Value |
|---|---|---|---|
| Isothiazole-Thiazole Derivative | 6u | Pseudoperonospora cubensis | 0.046 mg/L |
| Phytophthora infestans | 0.20 mg/L | ||
| 4-(3,4-dichloroisothiazole) Coumarin Ester Derivative | 2ai | Alternaria solani | 3.20 µg/mL |
| Botrytis cinerea | 5.56 µg/mL | ||
| Cercospora arachidicola | 3.82 µg/mL | ||
| Physalospora piricola | 3.65 µg/mL | ||
| Sclerotinia sclerotiorum | 2.90 µg/mL |
Table 3. In vitro and in vivo fungicidal efficacy (EC50) of various isothiazole derivatives against key plant pathogens. nih.govrsc.orgmdpi.com
Emerging Applications and Future Research Directions
Role in Materials Science and Polymer Chemistry
The unique structural and electronic properties of the isothiazole (B42339) ring, combined with the reactive amino group, make Isothiazol-5-amine a promising building block for novel materials and polymers. Isothiazoles are recognized as significant components for new materials that possess intriguing electronic, mechanical, or biological properties. medwinpublishers.com The application of isothiazole derivatives in the synthesis of functional polymers is an area of growing interest.
While direct polymerization of this compound is not yet widely documented, its potential can be inferred from the behavior of analogous compounds. For instance, thiazole (B1198619) derivatives have been successfully incorporated into the synthesis of conductive polymers. ontosight.airesearchgate.net These polymers are a unique class of materials that merge the electrical properties of metals or semiconductors with the processability and flexibility of plastics. Polyaniline, a well-known conductive polymer, highlights the importance of the amine functionality in this class of materials.
Furthermore, the development of amine-functionalized conductive polymers, such as amine-functionalized polypyrrole, demonstrates a key application area. These polymers exhibit inherently enhanced cell adhesion, making them valuable for biomedical applications like tissue engineering scaffolds and biosensors without the need for additional surface modifications. nih.gov The amino group on the polymer can also serve as a versatile platform for chemically attaching other bioactive molecules. nih.gov Given these precedents, this compound could serve as a valuable monomer or precursor for creating amine-functionalized conductive polymers with tailored properties. Its integration into polymer backbones, such as polyamides or polyimides, could also impart desirable characteristics, including thermal stability and specific electronic functionalities. The synthesis of simple amine-containing conjugated polymers has shown that the emission color can be tuned by altering the electron density on the polymer chain, a principle that could be applied to polymers derived from this compound. mit.edu
Applications as Catalysts or Ligands for Metal Complexes
Isothiazole derivatives have demonstrated considerable potential as ligands for transition metal complexes, which in turn function as highly effective catalysts in a variety of organic reactions. thieme-connect.comthieme-connect.com The combination of the isothiazole ring and an amino group provides multiple coordination sites, which can stabilize the metal center and modulate its catalytic activity. researchgate.net
Palladium complexes featuring isothiazole-based ligands have shown exceptional activity in cross-coupling reactions, which are fundamental in modern synthetic chemistry. researchgate.net Specifically, these catalysts have been successfully employed in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. thieme-connect.comcdnsciencepub.com The use of isothiazole palladium complexes is particularly promising for processes that demand high purity in the final product. thieme-connect.com Research has shown that these catalysts can be highly active even at low concentrations and are compatible with a wide range of functional groups. cdnsciencepub.comacs.org
The development of these catalysts aligns with the principles of "green chemistry," as many of these reactions can be performed in aqueous media, reducing the reliance on volatile organic solvents. thieme-connect.comresearchgate.net The ability to control reaction selectivity by adjusting temperature with these catalysts opens up further possibilities for complex molecular synthesis. thieme-connect.com
| Catalyst/Ligand | Reactants | Solvent/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Palladium complex with isothiazole ligand | 5-Bromosalicylic acid and 2,4-difluorophenylboronic acid | Water | 100 °C, 15 min, 0.1 mol% catalyst | Quantitative | thieme-connect.com |
| 2-Methyl-4-phenyl)palladium(II) acetate (B1210297) (3a) | Various aryl halides and boronic acids | DMF/Water, Cs₂CO₃ | 80 °C, 8 h, 5 mol% catalyst | Good to excellent | cdnsciencepub.com |
| Bis(thiazole) pincer palladium complexes | Aryl iodides, bromides, and chlorides | Not specified | Not specified | High TON and TOF | acs.org |
Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices
The increasing use of isothiazole derivatives in various applications necessitates the development of robust and sensitive analytical methods for their detection and quantification. This is particularly crucial for monitoring their presence in complex matrices such as environmental samples, industrial products, and biological systems. While methods specifically for this compound are still emerging, the techniques developed for the broader class of isothiazolinones provide a strong foundation.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and effective technique for analyzing isothiazolinones. researchgate.net This method offers high selectivity and sensitivity, allowing for the simultaneous determination of multiple derivatives in a single run. The use of multiple-reaction monitoring (MRM) mode enhances the accuracy of both qualitative and quantitative analyses. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been employed, although it may require derivatization for certain isothiazole compounds to improve their chromatographic performance. thieme-connect.com
Sample preparation is a critical step for accurate analysis in complex matrices. Various extraction techniques have been optimized, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD). thieme-connect.comd-nb.info The choice of extraction method and solvent depends heavily on the specific analyte and the matrix in which it is being measured. bldpharm.com The development of these methods for this compound and its metabolites will be essential for future pharmacological, toxicological, and environmental studies.
| Technique | Detector | Sample Preparation | Application/Matrix | Reference |
|---|---|---|---|---|
| HPLC | DAD, MS, MS/MS | LLE, SPE | Environmental samples, Consumer products | thieme-connect.com |
| GC | MS | LLE, SPE | Environmental samples (wastewater) | thieme-connect.com |
| HPLC-MS/MS | Triple Quadrupole MS | Vortex, Ultrasonic-assisted extraction (UAE) | Water-based adhesives for food contact | researchgate.netbldpharm.com |
| Spectrofluorimetric detection | Fluorimeter | Complexation | Aqueous solutions | thieme-connect.com |
Unresolved Challenges and Promising Avenues for Future Research in this compound Chemistry
Despite its potential, the full realization of this compound's applications faces several challenges that also represent exciting opportunities for future research.
Unresolved Challenges:
Synthetic Methodologies: While various methods exist for synthesizing the isothiazole ring, there is a continuous need for more efficient, scalable, and environmentally friendly ("green") approaches. thieme-connect.comarkat-usa.org Developing robust, one-pot procedures and regioselective functionalization techniques remains a key challenge. d-nb.info
Toxicity and Structure-Activity Relationships (SAR): Some isothiazole derivatives have shown potential toxicity, which can be a major hurdle in their development for biological applications. researchgate.net Comprehensive SAR studies are needed to understand how structural modifications affect both efficacy and toxicity, allowing for the design of safer and more effective compounds.
Chemical Stability and Reactivity: A deeper understanding of the chemical stability and reactivity of this compound and its derivatives under various conditions is required to optimize their performance in materials and as catalysts.
Promising Avenues for Future Research:
Advanced Catalysis: There is a significant opportunity to expand the use of isothiazole-amine ligands in metal-complex catalysis beyond palladium and the Suzuki reaction. thieme-connect.com Exploring their effectiveness with other transition metals and for different types of chemical transformations could yield novel and highly efficient catalytic systems.
Functional Polymers and Materials: A major area for growth is the systematic incorporation of this compound into polymer backbones to create new functional materials. medwinpublishers.com Research into conductive polymers, smart materials that respond to stimuli, and advanced biomaterials represents a promising frontier.
Photochemical Synthesis: A novel and conceptually different approach involves using photochemical irradiation to selectively alter the structure of isothiazoles. d-nb.info This "photochemical permutation" could provide access to complex and difficult-to-synthesize derivatives from more readily available isomers, dramatically expanding the chemical space for discovery. d-nb.info
Medicinal Chemistry: The isothiazole scaffold is a "privileged structure" in medicinal chemistry. thieme-connect.comresearchgate.net Future work should continue to explore derivatives of this compound as potential therapeutic agents, leveraging computational modeling and advanced screening techniques to identify new drug candidates. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isothiazol-5-amine derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated derivatives (e.g., 5-Fluorobenzo[d]isothiazol-3-amine) are synthesized via halogen exchange using fluorinating agents like KF in polar aprotic solvents (e.g., DMF) under reflux . Optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometry of reagents. Characterization via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .
Q. How can structural characterization of this compound derivatives be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine or methoxy groups) via coupling patterns and chemical shifts. IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in 5-(4-Fluorophenyl) derivatives) .
Q. What are the preliminary steps for screening this compound derivatives for biological activity?
- Methodological Answer : Initial screening involves:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
- Docking studies : Preliminary computational modeling against target proteins (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How do substituents on the isothiazole ring influence the compound’s electronic properties and reactivity?
- Methodological Answer :
-
Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
-
Electron-Donating Groups (EDGs) : Methoxy groups enhance resonance stabilization, reducing oxidation susceptibility (e.g., sulfoxide formation with H₂O₂) .
-
Quantitative Analysis : Hammett constants (σ) correlate substituent effects on reaction rates (Table 1) .
Table 1 : Substituent Effects on Reaction Rates
Substituent σ Value Relative Rate (k/k₀) -F +0.06 1.8 -OCH₃ -0.27 0.5 -NO₂ +0.78 3.2
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound derivatives under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict transition states for substitution reactions .
- MD Simulations : Assess solvation effects (e.g., in DMSO or water) on stability over 100-ns trajectories .
- pKa Prediction : Use QSAR models to estimate acidity/basicity (e.g., amine group pKa ~8.5) .
Q. How can contradictory biological activity data across studies involving this compound analogs be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- SAR Refinement : Cluster analogs by substituent patterns (e.g., halogen vs. alkyl groups) to identify activity trends .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed incubation time of 48 hours) .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., over-oxidation) by controlling residence time and temperature .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .
- Byproduct Analysis : Use LC-MS to track impurities (e.g., sulfones from over-oxidation) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
